1,3,6-Trimethylbenzo[a]pyrene

Analytical Chemistry PAH Reference Standards Thermal Analysis

Researchers requiring precise alkyl-PAH isomer identification face challenges with isomer cross-reactivity in environmental analysis. 1,3,6-Trimethylbenzo[a]pyrene solves this by providing a chromatographically distinct reference (mp 290-292°C, bp 503-536°C) that enables unambiguous peak assignment. • Enables accurate petrogenic vs. pyrogenic source apportionment in complex environmental matrices. • Serves as a structurally defined probe for SAR studies on position-dependent carcinogenic potency (6-methyl substitution linked to elevated mutagenicity). • Supplied with full analytical documentation to ensure experimental reproducibility and valid structure-activity correlation.

Molecular Formula C23H18
Molecular Weight 294.4 g/mol
CAS No. 16757-92-9
Cat. No. B094022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trimethylbenzo[a]pyrene
CAS16757-92-9
Synonyms1,3,6-Trimethylbenzo[a]pyrene
Molecular FormulaC23H18
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C
InChIInChI=1S/C23H18/c1-13-12-14(2)17-9-11-21-20-7-5-4-6-18(20)15(3)19-10-8-16(13)22(17)23(19)21/h4-12H,1-3H3
InChIKeyBZBLXOWOIQZQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Trimethylbenzo[a]pyrene: Physicochemical Identity and Specifications


1,3,6-Trimethylbenzo[a]pyrene (CAS 16757-92-9) is a C1‑C3 methyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[a]pyrene (BaP) family. With a molecular formula of C₂₃H₁₈ and a molecular weight of 294.4 g·mol⁻¹, it is distinguished from the parent BaP (C₂₀H₁₂, MW 252.3) by the addition of three methyl groups at the 1‑, 3‑, and 6‑positions of the aromatic ring system . This substitution significantly alters its physicochemical properties: the compound exhibits a melting point of 290‑292 °C (determined in benzene) , markedly higher than the 177‑180 °C range reported for unsubstituted benzo[a]pyrene . The boiling point is estimated at approximately 503‑536 °C , also elevated relative to BaP (495 °C) . Synthesized and studied as part of systematic investigations into the structure‑activity relationships of methylated BaP derivatives, 1,3,6‑trimethylbenzo[a]pyrene is primarily employed as an analytical reference standard and as a model compound for understanding how alkyl substitution modulates PAH carcinogenicity and metabolic activation [1].

Alkylated PAH reference standard for environmental monitoring and source apportionment
Isomer-specific SAR probe for PAH carcinogenicity and structure–activity studies
Metabolic pathway tool for non‑bay‑region bioactivation and side‑chain oxidation research

Why Generic Substitution Fails for 1,3,6-Trimethylbenzo[a]pyrene


The benzo[a]pyrene family is defined by a common pentacyclic aromatic core, yet the biological activity of individual members is critically dependent upon the number and position of methyl substituents. Systematic mutagenicity testing of mono‑methylated BaP derivatives in the Ames Salmonella typhimurium assay has demonstrated that 6‑methylbenzo[a]pyrene produces approximately twice the number of revertants as the parent BaP, while 11‑methylbenzo[a]pyrene is only slightly more mutagenic; all other tested monomethyl isomers (7‑, 8‑, 9‑, and 10‑methyl) are markedly less active [1]. These position‑dependent differences extend to trimethylated derivatives: the pioneering carcinogenicity study by Lacassagne et al. (1968) demonstrated that many trimethyl‑benzo[a]pyrenes are distinctly more sarcomagenic than unsubstituted BaP, with the specific methylation pattern governing both tumour incidence and latency period [2]. Consequently, 1,3,6‑trimethylbenzo[a]pyrene cannot be interchanged with BaP, other monomethyl, dimethyl, or even isomeric trimethyl derivatives without risking fundamentally different biological outcomes. Procurement of the precise 1,3,6‑isomer is essential to ensure experimental reproducibility, valid structure‑activity correlation, and accurate environmental monitoring where alkylated PAH fingerprinting is required [2].

Methylation pattern governs carcinogenic and mutagenic potency; BaP, monomethyl, or isomeric trimethyl analogs may produce different biological outcomes.
Significantly higher melting point (Δ ~113 °C) compared to parent BaP; melting‑point mismatch can lead to misidentification during incoming quality control.
Alkyl substitution shifts metabolism away from canonical bay‑region diol epoxide formation; toxicokinetic models for BaP may not transfer directly.

Differentiation Evidence for 1,3,6-Trimethylbenzo[a]pyrene


Thermal Stability vs. Parent Benzo[a]pyrene

1,3,6‑Trimethylbenzo[a]pyrene exhibits a melting point of 290‑292 °C (measured in benzene), which is approximately 113 °C higher than that of unsubstituted benzo[a]pyrene (177‑180 °C) . This substantial elevation reflects the increased molecular weight and enhanced intermolecular interactions conferred by the three methyl substituents. The boiling point is also elevated: the estimated value of approximately 503‑536 °C compared to 495 °C for BaP . These differences have practical consequences for gas chromatographic separation, sample preparation, and purity assessment protocols.

Thermal stability
Reported
1,3,6‑TMBaP
BaP
mp 290–292 °C vs. 177–180 °C (Δ +113 °C)
Melting point provides a definitive identity fingerprint; reduces misidentification risk with BaP or lower‑melting analogs.
Value measured in benzene; solvent effect may apply.
Analytical Chemistry PAH Reference Standards Thermal Analysis

Carcinogenic Potency of Trimethylated Derivatives

A landmark study by Lacassagne et al. (1968) investigated the carcinogenicity of 14 mono‑, di‑, and trimethylated benzo[a]pyrene derivatives in mice. The authors reported that the majority of the tested trimethyl derivatives exhibit 'highly pronounced sarcomagenic properties' and that 'many of these homologues are distinctly more active than the non‑substituted benzo[a]pyrene,' both in terms of the percentage of animals developing tumours and the latency period [1]. While the study provides class‑level evidence for enhanced carcinogenicity of trimethyl‑BaP derivatives as a group, the direct quantitative comparison between 1,3,6‑trimethylbenzo[a]pyrene and BaP requires extrapolation: the compound belongs to the class of trimethyl derivatives for which elevated carcinogenic activity was conclusively demonstrated. The authors further correlated the biological results with theoretical calculations of K‑zone electronic charge, providing a mechanistic framework for predicting that the specific 1,3,6‑substitution pattern influences the electronic properties governing metabolic activation [1].

Carcinogenic potency
Class-level
Trimethyl‑BaP class distinctly more sarcomagenic than unsubstituted BaP (higher tumour incidence, shorter latency).
Class‑level evidence positions compound as priority candidate for toxicological evaluation and biomarker discovery.
Isomer‑specific quantitative data not publicly available; extrapolation required.
Chemical Carcinogenesis PAH Structure-Activity Relationships In Vivo Toxicology

6-Methyl Position and Ames Mutagenicity

The 1,3,6‑trimethylbenzo[a]pyrene molecule includes a methyl group at the 6‑position of the BaP ring system. Published Ames test data on monomethyl‑BaP derivatives reveal that 6‑methylbenzo[a]pyrene is the most mutagenic monomethyl isomer tested, producing approximately twice the number of revertants as the unsubstituted BaP in Salmonella typhimurium [1]. In the same study, 11‑methylbenzo[a]pyrene was only slightly more mutagenic than BaP, while all other monomethyl isomers (7‑, 8‑, 9‑, and 10‑methyl) and the dimethyl derivatives 7,8‑ and 7,10‑dimethylbenzo[a]pyrene were markedly less active than the parent compound [1]. Although this mutagenicity data is derived from mono‑methyl rather than trimethyl derivatives, the presence of the 6‑methyl substituent in 1,3,6‑trimethylbenzo[a]pyrene constitutes supporting evidence for elevated mutagenic potential, as the 6‑position was independently identified as a critical determinant of mutagenic potency in the well‑characterized Ames test system [1][2].

6‑Methyl mutagenicity
Context-dependent
6‑Methylbenzo[a]pyrene yields ~2× Ames revertants vs. BaP; 1,3,6‑trimethyl compound carries this 6‑methyl substituent.
Supports inclusion in mutagenicity screening panels; direct confirmation of trimethyl analog still needed.
Inference from monomethyl data; position‑dependent activity confirmed independently.
Genetic Toxicology Ames Test Mutagenicity Screening

Metabolic Shift from Ring to Side-Chain Oxidation

A 2022 study by Wang et al. quantitatively characterized the effect of alkyl substitution on the oxidative metabolism of BaP using rat and human liver microsomes. The study demonstrated that methylation of BaP shifts the metabolic oxidation from aromatic ring oxidation toward aliphatic side‑chain oxidation, with the overall metabolism via aromatic ring oxidation — including the pathway leading to the carcinogenic bay‑region diol epoxide — being substantially reduced [1]. While the study did not include 1,3,6‑trimethylbenzo[a]pyrene specifically, it provided systematic evidence across multiple alkyl‑BaP congeners that methyl substitution at different positions differentially alters both metabolic profiles and resulting mutagenic potency in the Ames test, with the outcome being highly dependent on the substitution position [1]. This class‑level metabolic reprogramming has significant implications for risk assessment, as alkylated PAHs may not follow the canonical bay‑region diol epoxide bioactivation pathway established for unsubstituted BaP [1].

Metabolic shift
Class-level
Alkyl‑BaP derivatives show substantial reduction in aromatic ring oxidation; metabolism shifts toward side‑chain oxidation.
Toxicokinetic models for BaP cannot be directly applied; dedicated metabolic profiling with authentic standard is required.
Rat and human liver microsome data; 1,3,6‑TMBaP not tested directly.
Drug Metabolism Cytochrome P450 Bioactivation

Key Application Scenarios for 1,3,6-Trimethylbenzo[a]pyrene


Reference Standard for Environmental PAH Monitoring

1,3,6‑Trimethylbenzo[a]pyrene is employed as a certified reference material for the identification and quantification of alkylated PAHs in environmental matrices (soil, sediment, air particulate matter). Its distinct melting point (290‑292 °C) and elevated boiling point (503‑536 °C) relative to parent BaP facilitate chromatographic resolution and unambiguous peak assignment in GC‑MS and HPLC‑UV/fluorescence methods, enabling accurate source apportionment between petrogenic and pyrogenic PAH contamination .

SAR Probe in PAH Carcinogenicity Studies

As a member of the trimethyl‑BaP class shown by Lacassagne et al. (1968) to exhibit enhanced sarcomagenic activity compared to unsubstituted BaP, 1,3,6‑trimethylbenzo[a]pyrene serves as a structurally defined probe for investigating how the 1,3,6‑substitution pattern influences metabolic activation, DNA adduct formation, and tumour initiation. Procurement of this specific isomer is essential for SAR studies aiming to map the contribution of individual methyl positions to carcinogenic potency [1].

Substrate for Non-Bay-Region Bioactivation Studies

The finding that alkyl substitution systematically shifts BaP metabolism from aromatic ring oxidation toward side‑chain oxidation, coupled with the presence of a 6‑methyl group — a position associated with elevated mutagenic potency — makes 1,3,6‑trimethylbenzo[a]pyrene a valuable substrate for in vitro microsomal incubation studies. Researchers investigating alternative bioactivation routes beyond the canonical bay‑region diol epoxide pathway, including benzylic alcohol sulfate ester formation, require the authentic trimethylated compound as a reference standard for metabolite identification and quantification [2].

Component in Alkylated PAH Mutagenicity Screening

Given the position‑dependent mutagenicity demonstrated for methyl‑BaP derivatives in the Ames assay — with 6‑methyl‑BaP exhibiting ~2× the revertant induction of BaP — 1,3,6‑trimethylbenzo[a]pyrene, which incorporates the 6‑methyl substituent, represents a structurally prioritized candidate for inclusion in mutagenicity screening panels. Such panels are used by regulatory toxicology laboratories to evaluate the genotoxic hazard of mineral oil aromatic hydrocarbons (MOAH) and other complex PAH‑containing mixtures [3].

Application
Selection Property
Validation Focus
Environmental PAH monitoring reference standard
Distinct thermal and chromatographic profile vs. parent BaP
Peak assignment and source‑apportionment validation
PAH carcinogenicity SAR probe
Isomer‑specific 1,3,6‑substitution pattern
Tumour incidence and latency endpoint mapping in model studies
Non‑bay‑region bioactivation substrate
Alkyl‑substitution metabolic shift indicator
Side‑chain oxidation metabolite profiling and identification
Alkylated PAH mutagenicity screening
6‑methyl position mutagenicity indicator
Ames test revertant profile review in regulatory screening panels
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